"Spiro[isoindoline-1,4'-piperidin]-3-one" chemical properties
"Spiro[isoindoline-1,4'-piperidin]-3-one" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of Spiro[isoindoline-1,4'-piperidin]-3-one
Executive Summary
The spiro[isoindoline-1,4'-piperidin]-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional architecture, which combines the pharmacologically significant isoindolinone and piperidine moieties, offers a unique topographical profile for interacting with biological targets.[1] This guide provides a comprehensive technical overview of this scaffold, intended for researchers, medicinal chemists, and drug development scientists. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies and their underlying mechanisms, detail methods for its analytical characterization, and discuss its reactivity and vast potential as a foundational structure for novel therapeutics. The inherent sp³-rich nature of this spirocycle confers advantageous properties such as improved aqueous solubility and novel intellectual property opportunities, making it a cornerstone for modern drug discovery programs.[1][2]
Introduction to the Spiro[isoindoline-1,4'-piperidin]-3-one Scaffold
The Privileged Nature of Spirocyclic Piperidines in Drug Discovery
Piperidine-containing compounds are among the most prevalent structural motifs in pharmaceuticals, valued for their ability to introduce basicity and specific conformational constraints.[3] When incorporated into a spirocyclic system, the resulting scaffold gains significant three-dimensionality. This spatial complexity allows for the projection of substituents into diverse vectors, enabling more precise and potent interactions with protein binding sites compared to their flatter, sp²-rich counterparts.[1] The isoindoline core itself is a key component in numerous approved drugs, recognized for a range of biological activities.[4] The fusion of these two frameworks into the spiro[isoindoline-1,4'-piperidin]-3-one structure creates a molecule with a compelling combination of rigidity, chemical functionality, and drug-like properties.
Structural Elucidation and Nomenclature
The core structure consists of an isoindolin-3-one ring system fused to a piperidine ring via a shared quaternary carbon atom (the spiro center).
Caption: Chemical structure of Spiro[isoindoline-1,4'-piperidin]-3-one.
The formal IUPAC name can vary, but commonly includes spiro[isoindoline-1,4'-piperidin]-3-one.[5] It is registered under CAS Number 788812-21-5 .[5] Synonyms include Spiro[1H-isoindole-1,4'-piperidin]-3(2H)-one and 2,3-Dihydrospiro[isoindole-1,4'-piperidin]-3-one.[5]
Physicochemical and Computed Properties
The fundamental properties of the parent scaffold are crucial for predicting its behavior in biological systems and for guiding derivatization strategies. The data below is compiled from computational models, providing a baseline for drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [5][6] |
| Molar Mass | 202.25 g/mol | [5][6] |
| CAS Number | 788812-21-5 | [5] |
| XLogP3 | 0.7 | [5][7] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Topological Polar Surface Area | 41.1 Ų | [5] |
Scientist's Rationale: The low XLogP3 value of 0.7 suggests good aqueous solubility, a favorable property for bioavailability.[5][7] With two hydrogen bond donors (the lactam N-H and piperidine N-H) and two acceptors (the carbonyl oxygen and piperidine nitrogen), the molecule has appropriate polarity to engage in interactions with biological targets while maintaining the potential to cross cellular membranes. These properties align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.
Synthetic Strategies and Mechanistic Insights
Overview of Synthetic Approaches
The synthesis of spirocyclic isoindolinones and related indolines often relies on robust and efficient methodologies. Key strategies documented in the literature for analogous structures include:
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Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a one-pot fashion to rapidly build molecular complexity. Azomethine ylide cycloaddition reactions are particularly powerful for constructing the pyrrolidine or piperidine ring onto an indole or isoindoline precursor.[8][9]
-
Intramolecular Cyclization: Stepwise approaches often involve the synthesis of a linear precursor containing both the isoindolinone and piperidine fragments, followed by an intramolecular cyclization event (e.g., Sₙ2-type or radical cyclization) to form the spiro-junction.[10]
-
Pictet-Spengler Reaction and Analogues: This classic reaction, and its variations, can be adapted to form the piperidine ring by cyclizing a suitable tethered amine onto an electrophilic isoindolinone intermediate.
Representative Synthetic Protocol: Three-Component Reaction
This protocol describes a plausible and efficient one-pot synthesis based on established chemical principles for related scaffolds.
Objective: To synthesize Spiro[isoindoline-1,4'-piperidin]-3-one from commercially available starting materials.
Materials:
-
Phthalic anhydride
-
4-Amino-4-piperidinecarboxylic acid
-
Acetic Anhydride
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
N-Acetylation of Piperidine Precursor: In a round-bottom flask, dissolve 4-amino-4-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of water and dioxane. Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure to obtain the N-acetylated intermediate.
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Condensation and Cyclization: To a new flask, add phthalic anhydride (1.1 eq), the N-acetylated intermediate from Step 1 (1.0 eq), and a catalytic amount of sodium acetate in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-water, which should precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Deprotection: Suspend the crude product in 6M aqueous HCl and heat to reflux for 6 hours to hydrolyze the acetyl protecting group.
-
Purification: Cool the solution and neutralize carefully with aqueous NaOH until pH ~8-9. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the final product.
Scientist's Rationale: This multi-step, one-pot approach is designed for efficiency. N-acetylation (Step 1) protects the more reactive exocyclic amine, directing the initial reaction to the piperidine's secondary amine in a later conceptual step not detailed here but common in other syntheses. The core of the synthesis (Step 2-3) is a condensation-cyclization cascade. Refluxing in acetic acid provides the energy needed to drive the formation of the isoindolinone ring system. The acidic work-up and subsequent basic extraction (Steps 5-6) are standard procedures to remove the protecting group and isolate the final, neutral compound.
Visualizing the Synthetic Logic
Caption: A generalized workflow for the synthesis of the target scaffold.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of modern spectroscopic techniques. While experimental data for the parent compound is sparse, the expected spectral features can be predicted based on its structure and data from its derivatives.[8][11]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets in the δ 7.2-7.8 ppm range. Piperidine Protons (CH₂): Complex multiplets between δ 1.5-3.5 ppm. N-H Protons: Two distinct broad singlets (lactam and piperidine), exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 165-175 ppm. Spiro Carbon: Quaternary signal around δ 60-70 ppm. Aromatic Carbons: Signals in the δ 120-145 ppm region. Piperidine Carbons: Aliphatic signals in the δ 25-55 ppm region. |
| IR Spectroscopy | Lactam C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹. N-H Stretch: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the lactam and piperidine N-H bonds. |
| Mass Spec (ESI+) | [M+H]⁺: Expected molecular ion peak at m/z 203.11. |
| X-Ray Crystallography | Provides unambiguous confirmation of the 3D structure, bond lengths, and angles, which is the gold standard for spirocyclic systems.[12][13] |
Reactivity and Applications in Medicinal Chemistry
The Scaffold as a Pharmacophore
The spiro[isoindoline-1,4'-piperidin]-3-one scaffold is a versatile template for library synthesis. Its rigid structure helps reduce the entropic penalty of binding to a target, while its functional groups provide handles for chemical modification. Analogs and derivatives of this core have shown a remarkable breadth of biological activity, including:
-
Anticancer Properties: Spiro-indolinone derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines.[8][9]
-
Antimicrobial and Antiviral Activity: Certain derivatives have been identified with inhibitory properties against SARS-CoV-2 and various microbes.[8][14]
-
Central Nervous System (CNS) Activity: The scaffold has been explored for its potential as a ligand for CNS targets, such as serotonin receptors (e.g., 5-HT6).[15]
Key Reaction Sites for Derivatization
The true value of this scaffold lies in its potential for derivatization to explore structure-activity relationships (SAR).
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